molecular formula C5H12ClNOS B6201173 [(2S)-morpholin-2-yl]methanethiol hydrochloride CAS No. 2694056-60-3

[(2S)-morpholin-2-yl]methanethiol hydrochloride

Cat. No.: B6201173
CAS No.: 2694056-60-3
M. Wt: 169.67 g/mol
InChI Key: FPVZEDBOZSWKQG-JEDNCBNOSA-N
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Description

[(2S)-morpholin-2-yl]methanethiol hydrochloride is a chemical compound with a molecular formula of C5H12ClNOS. It is a derivative of morpholine, a heterocyclic amine, and contains a thiol group, which is known for its reactivity. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-morpholin-2-yl]methanethiol hydrochloride typically involves the reaction of morpholine with a thiol-containing reagent under controlled conditions. One common method is the reaction of morpholine with methanethiol in the presence of a hydrochloric acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

[(2S)-morpholin-2-yl]methanethiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

[(2S)-morpholin-2-yl]methanethiol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-morpholin-2-yl]methanethiol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

[(2S)-morpholin-2-yl]methanethiol hydrochloride can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-morpholin-2-yl]methanethiol hydrochloride involves the reaction of morpholine with methanethiol in the presence of hydrochloric acid.", "Starting Materials": [ "Morpholine", "Methanethiol", "Hydrochloric acid" ], "Reaction": [ "Add methanethiol to morpholine in a round-bottom flask", "Add hydrochloric acid to the mixture and stir for several hours", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain [(2S)-morpholin-2-yl]methanethiol hydrochloride" ] }

CAS No.

2694056-60-3

Molecular Formula

C5H12ClNOS

Molecular Weight

169.67 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanethiol;hydrochloride

InChI

InChI=1S/C5H11NOS.ClH/c8-4-5-3-6-1-2-7-5;/h5-6,8H,1-4H2;1H/t5-;/m0./s1

InChI Key

FPVZEDBOZSWKQG-JEDNCBNOSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CS.Cl

Canonical SMILES

C1COC(CN1)CS.Cl

Purity

95

Origin of Product

United States

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